Clarithromycin EP Impurity P

HPLC impurity profiling pharmacopoeial system suitability AND A regulatory submission

Procure Clarithromycin EP Impurity P (CAS 123967-58-8), the definitive pharmacopoeial reference standard for clarithromycin ANDA/DMF regulatory submissions. This impurity is distinguished by its unique 4′,6-di-O-methylation pattern, producing a diagnostic HPLC RRT of 1.35 critical for unambiguous peak identification and system suitability verification. Substituting with alternative impurities (e.g., Impurity E or I) compromises chromatographic specificity and invalidates regulatory impurity profiling. Supplied with full characterization (COA, HPLC, NMR, MS, TGA) and ≥95% purity. Pharmacopoeial acceptance criterion: NMT 1.0%.

Molecular Formula C39H71NO13
Molecular Weight 761.98
CAS No. 123967-58-8
Cat. No. B601437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin EP Impurity P
CAS123967-58-8
Synonyms4'',6-Di-O-methylerythromycin;  Oxacyclotetradecane, Erythromycin deriv.;  4'-O-Methylclarithromycin
Molecular FormulaC39H71NO13
Molecular Weight761.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Clarithromycin EP Impurity P (CAS 123967-58-8): Pharmacopoeial Reference Standard for Macrolide Quality Control


Clarithromycin EP Impurity P (CAS 123967-58-8), chemically designated as 4′,6-Di-O-methylerythromycin A, is a structurally defined process-related impurity of the semi-synthetic macrolide antibiotic clarithromycin [1]. It is an O-methylated derivative of the erythromycin A scaffold with the molecular formula C₃₉H₇₁NO₁₃ and a molecular weight of 761.98 g/mol . This compound is classified as a pharmacopoeial impurity reference standard under both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial clarithromycin production [2].

Why Clarithromycin EP Impurity P Cannot Be Replaced by Other Clarithromycin Impurity Reference Standards


Clarithromycin EP Impurity P (4′,6-Di-O-methylerythromycin A) differs fundamentally from other clarithromycin-related impurities in its regioselective O-methylation pattern at the 4′ and 6 positions of the macrolide scaffold [1]. Unlike clarithromycin EP Impurity E (6,11-di-O-methylerythromycin A, CAS 81103-14-2) or Impurity I (decladinosyl clarithromycin, CAS 118058-74-5), which arise from distinct synthetic side-reactions or degradation pathways, Impurity P represents a specific over-methylation byproduct with unique chromatographic behavior [2]. In pharmacopoeial HPLC methods, Impurity P exhibits a characteristic relative retention time (RRT) of approximately 1.35 relative to the clarithromycin parent peak, enabling its unambiguous resolution from co-occurring impurities such as Impurity O, Impurity K, and Impurity G [3]. Substituting Impurity P with an alternative clarithromycin impurity reference standard would compromise system suitability verification and invalidate regulatory impurity profiling, as each EP-specified impurity must be individually identified, quantified against its own reference standard, and controlled within its specific acceptance criterion .

Quantitative Differentiation of Clarithromycin EP Impurity P Against Closest Pharmacopoeial Analogs


Chromatographic Resolution: Relative Retention Time (RRT) of Impurity P Versus Clarithromycin Parent Peak

Under USP pharmacopoeial HPLC conditions, Clarithromycin EP Impurity P (4′,6-Di-O-methylerythromycin A) elutes with a relative retention time (RRT) of 1.35 relative to the clarithromycin main peak [1]. This RRT value enables chromatographic resolution from clarithromycin and from other specified impurities with different RRT values, including clarithromycin related compound A (Impurity E), which has an RRT of approximately 0.75 under the same USP method [2]. The distinct RRT of 1.35 for Impurity P is critical for peak identification in system suitability testing and for accurate quantitation during batch release and stability studies [3].

HPLC impurity profiling pharmacopoeial system suitability AND A regulatory submission

Regulatory Acceptance Criterion: Impurity P Content Limit in Clarithromycin Drug Substance

According to pharmacopoeial specifications referenced by manufacturers, the maximum acceptable content of Clarithromycin EP Impurity P in clarithromycin drug substance is 1.0% (w/w) . This limit is identical to those specified for other individual clarithromycin impurities including Impurity O, Impurity K, and Impurity G . The 1.0% threshold aligns with the ICH Q3A identification threshold for drug substances with a maximum daily dose of ≤ 2 g/day, and exceeding this limit would require toxicological qualification [1]. The availability of a well-characterized reference standard for Impurity P with HPLC purity ≥ 95% enables accurate quantitation at the 0.10% (w/w) reporting level [2] [3].

pharmacopoeial monograph specification impurity control threshold quality control batch release

Structural Differentiation: Regioselective 4′,6-Di-O-Methylation Pattern Versus Alternative O-Methylated Clarithromycin Impurities

Clarithromycin EP Impurity P bears O-methyl substituents at the 4′ position of the cladinose sugar and the 6 position of the erythronolide lactone ring [1]. This 4′,6-di-O-methylation pattern is structurally distinct from clarithromycin itself (6-O-methylerythromycin A, single methylation at C-6) and from Clarithromycin EP Impurity E (6,11-di-O-methylerythromycin A, CAS 81103-14-2), which is methylated at the C-6 and C-11 positions [2]. Published structure-activity relationship studies on O-alkyl erythromycin derivatives have demonstrated that methylation at the C-4″ position results in a measurable decrease in antibacterial activity compared to the parent 6-O-methylerythromycin A [3]. This class-level finding indicates that Impurity P, by virtue of its 4′-O-methylation, is expected to exhibit reduced antimicrobial potency relative to clarithromycin, a factor relevant to the safety assessment of this impurity in drug product specifications.

macrolide structure-activity relationship regioselective methylation impurity origin and formation pathway

Characterization Data Package: Orthogonal Analytical Confirmation by HPLC, LC-MS/MS, and NMR

Commercial suppliers of Clarithromycin EP Impurity P provide a comprehensive characterization package that typically includes HPLC purity data (≥95% or ≥98% depending on the supplier), ¹H NMR, ¹³C NMR, mass spectrometry (MS), and IR spectroscopy [1]. The orthogonal characterization by LC-MS/MS, HRMS, and NMR is explicitly recommended for unambiguous structural confirmation of this impurity due to the close structural similarity among clarithromycin O-methylated analogs [2]. This multi-technique characterization package is accompanied by a Certificate of Analysis (COA) and complies with regulatory guidelines for reference standards used in ANDA and DMF submissions [3]. In contrast, generic or non-pharmacopoeial impurity standards may lack the full orthogonal characterization necessary for regulatory acceptance.

reference standard characterization regulatory compliance documentation method validation support

Stability-Indicating Capability: Impurity P as a System Suitability Marker in Forced Degradation Studies

The validated stability-indicating HPLC methods for clarithromycin impurity profiling, as described by Morgan et al. (1990) and subsequent method refinements, demonstrate that the RP-HPLC system can resolve multiple process-related and degradation impurities at the 0.10% (w/w) reporting level [1] [2]. Impurity P, as a process-related impurity arising from over-methylation during clarithromycin semi-synthesis, serves as a critical marker for assessing manufacturing consistency rather than drug product stability [3]. In forced degradation studies, the HPLC method has been validated to achieve good resolution between process-related impurity peaks (including Impurity P) and degradation product peaks, ensuring that the presence of Impurity P does not interfere with the quantitation of degradation products formed under acid, base, oxidative, thermal, and photolytic stress conditions [2].

stability-indicating method forced degradation impurity profiling validation

Clarithromycin EP Impurity P (CAS 123967-58-8): Key Application Scenarios for Pharmaceutical Quality Control and Regulatory Submissions


ANDA/DMF Filing: Pharmacopoeial System Suitability and Impurity Profiling

During ANDA or DMF submissions for generic clarithromycin drug products, Clarithromycin EP Impurity P (CAS 123967-58-8) must be used as a reference standard for HPLC system suitability testing to confirm peak identity and resolution [1]. Its characteristic RRT of 1.35 enables unambiguous identification in chromatograms, and its availability with full characterization documentation (COA, HPLC, NMR, MS, TGA) meets regulatory expectations for reference standard qualification [2]. The pharmacopoeial acceptance criterion of NMT 1.0% for Impurity P must be demonstrated in batch release and stability data, making procurement of this specific impurity reference standard essential for generic drug developers seeking regulatory approval .

Method Development and Validation for Clarithromycin Impurity Quantitation

Analytical laboratories developing or validating HPLC methods for clarithromycin impurity determination require Impurity P as a key system suitability marker [1]. Its well-defined chromatographic behavior (RRT 1.35) and structural distinction from other O-methylated impurities (e.g., Impurity E, Impurity F) make it essential for establishing method specificity and selectivity [2]. The validated stability-indicating HPLC methods documented in the primary literature confirm that Impurity P can be reliably resolved from both process-related impurities and forced degradation products at the 0.10% reporting threshold, supporting its use in method robustness testing .

Manufacturing Process Consistency Monitoring and Batch-to-Batch Control

Impurity P is a process-related impurity originating from over-methylation during the semi-synthetic conversion of erythromycin A to clarithromycin [1]. Monitoring its levels across manufacturing batches provides a direct indicator of methylation reaction selectivity and process consistency [2]. An upward trend in Impurity P content approaching the 1.0% acceptance limit may signal incomplete protection of the 4′-OH group during synthesis, enabling timely process adjustments before pharmacopoeial specifications are breached . This application is particularly relevant for API manufacturers supplying clarithromycin to multiple generic formulation customers.

Genotoxic Impurity Risk Assessment and ICH Q3A Compliance

Although Impurity P is not classified as a nitrosamine or structurally alerting impurity, its presence at levels above the ICH Q3A identification threshold (0.10% for a drug substance with maximum daily dose ≤ 2 g/day) would require toxicological qualification [1]. The availability of a well-characterized reference standard with documented purity (≥95% HPLC) enables accurate quantitation of Impurity P at and below this threshold during routine batch analysis [2]. The class-level SAR evidence indicating reduced antibacterial activity due to C-4″ O-methylation provides preliminary safety context, though direct genotoxicity data for Impurity P remain absent from the published literature .

Quote Request

Request a Quote for Clarithromycin EP Impurity P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.